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ol HCI

cat. No.: B1380633

Compound Name:

An In-depth Technical Guide to (S)-2-Amino-3-methoxypropan-1-ol HCI: Structure,
Stereochemistry, and Synthetic Considerations

Abstract

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol that serves as a
valuable building block in modern organic synthesis and medicinal chemistry. Its defined
stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group,
make it a versatile intermediate for the construction of complex, enantiomerically pure
molecules. This guide provides a comprehensive overview of its chemical structure, the critical
aspects of its stereochemistry, practical strategies for its synthesis and analysis, and its
applications within the field of drug development. The content is tailored for researchers,
scientists, and professionals in drug development, offering both foundational knowledge and
actionable insights into the utilization of this important chiral intermediate.

Introduction: The Significance of Chiral Amino
Alcohols

In the landscape of modern drug discovery, chirality is a fundamental principle governing
molecular recognition and biological activity. The three-dimensional arrangement of atoms in a
molecule can dramatically influence its efficacy, safety, and metabolic profile. Chiral
intermediates, such as amino alcohols, are therefore indispensable tools for chemists aiming to
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construct stereochemically pure active pharmaceutical ingredients (APIs).[1] These compounds
provide a pre-defined stereocenter, serving as a foundational scaffold upon which more
complex molecular architectures can be built. (S)-2-Amino-3-methoxypropan-1-ol, as a member
of this class, offers unique structural features that are highly sought after in the synthesis of
novel therapeutic agents.

Molecular Profile of (S)-2-Amino-3-methoxypropan-

1-ol HCI
Chemical Structure and Nomenclature

The compound is systematically named (2S)-2-amino-3-methoxypropan-1-ol hydrochloride.
The "(2S)" designation specifies the absolute configuration at the chiral center, which is the
carbon atom at the second position of the propanol backbone. The hydrochloride salt form
enhances the compound's stability and crystallinity, making it easier to handle and purify.

NH3+Cl~
HO-CH2- ——— CH ——
-CH2-O-CHs

Figure 1: Chemical Structure of (S)-2-Amino-3-methoxypropan-1-ol HCI

Click to download full resolution via product page

Caption: Figure 1: 2D representation of (S)-2-Amino-3-methoxypropan-1-ol HCI.

Physicochemical Properties

The fundamental properties of (S)-2-Amino-3-methoxypropan-1-ol HCI are summarized
below. These data are critical for experimental design, including reaction setup, solvent
selection, and purification strategies.
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Property Value Reference(s)
CAS Number 148278-94-8 [2][3]
Molecular Formula C4H12CINO2 [2][41[5]
Molecular Weight 141.6 g/mol [2][4]

(2S)-2-amino-3-

IUPAC Name methoxypropan-1-ol [2][6]
hydrochloride

Physical Form Solid

Purity Typically 295-97% [2][4]

The Critical Role of Stereochemistry
Elucidation of the (S)-Configuration

The stereochemistry of (S)-2-Amino-3-methoxypropan-1-ol is defined by the arrangement of
substituents around the chiral carbon (C2). The absolute configuration is assigned using the
Cahn-Ingold-Prelog (CIP) priority rules.

» Assign Priorities: The four groups attached to the chiral center are prioritized based on
atomic number:

o Priority 1: -OH (Oxygen, Z=8) - Note: This is part of the -CH20H group, but the primary
comparison is the first atom attached. A more accurate CIP analysis looks at the full
substituent: -NHz (Nitrogen, Z=7) is higher than the two carbons.

o Correct CIP analysis at C2:

Priority 1: -NHz (Nitrogen, Z=7)

Priority 2: -CH20H (Carbon attached to Oxygen)

Priority 3: -CH20CHs (Carbon attached to Oxygen, but further down)

Priority 4: -H (Hydrogen, Z=1)
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e Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) points
away from the viewer.

» Determine Direction: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise
direction, which corresponds to the (S) configuration.

-H (away) | | : 2: -CH20H

Counter-Clockwise = (S)

.
Counter-Clockwise = (S) | -CH20H 3: -CH20CHs
Counter-Clockwise = (S
( -CH20CHs3 4: -H
3D Representation CIP Priorities

Figure 2: CIP Priority Assignment for the Chiral Center (C2)

Click to download full resolution via product page

Caption: Figure 2: Cahn-Ingold-Prelog priority assignment at the C2 stereocenter.

Importance of Enantiomeric Purity

In drug development, isolating a single enantiomer is often critical. The "unwanted" enantiomer
may be inactive, less active, or, in the worst case, contribute to off-target effects and toxicity.
Utilizing an enantiomerically pure starting material like (S)-2-Amino-3-methoxypropan-1-ol

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1380633?utm_src=pdf-body-img
https://www.benchchem.com/product/b1380633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HCI ensures that the desired stereochemistry is carried through the synthetic sequence, a
concept known as chiral transfer. This practice is fundamental to modern pharmaceutical
synthesis, ensuring the development of safer and more effective drugs.

Strategies for Stereoselective Synthesis

The preparation of enantiomerically pure amino alcohols can be achieved through various
methods, including resolution of racemic mixtures, asymmetric synthesis, or derivation from the
“chiral pool" of naturally occurring molecules like amino acids.[7][8]

Exemplary Synthetic Workflow

A common strategy for synthesizing chiral amino alcohols involves the modification of readily
available chiral precursors. For instance, a plausible route could involve starting from a chiral
amine and performing chemical transformations that preserve the stereocenter. The final step
often involves forming the hydrochloride salt to aid in purification and handling.
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Figure 3: General Synthetic Workflow

Click to download full resolution via product page

Caption: Figure 3: A generalized workflow for the synthesis and isolation of the target
compound.

Experimental Protocol: Synthesis via Ether
Demethylation (Hypothetical Adaptation)

This protocol is adapted from general principles of ether cleavage reactions often used in
synthetic chemistry, such as those described in patent literature for analogous compounds.[9]
[10]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1380633?utm_src=pdf-body-img
https://patents.google.com/patent/US8344182B2/en
https://patents.google.com/patent/CA2706463A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To prepare (S)-2-Amino-3-methoxypropan-1-ol HCI from a suitable precursor. This
is an illustrative protocol and requires laboratory optimization.

Materials:

¢ (S)-1,3-dimethoxypropan-2-amine (or similar protected precursor)
o Concentrated Hydrochloric Acid (e.g., 37% agueous)

e Dichloromethane (DCM)

e Sodium hydroxide (NaOH), 50% aqueous solution

¢ Anhydrous Magnesium Sulfate (MgSOa)

o Diethyl ether or Isopropanol

e HCI gas or concentrated HCI

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, charge the starting chiral amine precursor (1.0 eq).

o Acid Hydrolysis: Slowly add an excess of concentrated hydrochloric acid (e.g., 2.5-5.0 eq) to
the flask. The addition may be exothermic; use an ice bath to maintain the temperature
below 30°C.

e Reflux: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 12-24 hours.
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) to confirm the
cleavage of the ether group.

o Neutralization and Extraction: After cooling to room temperature, carefully neutralize the
mixture by adding 50% NaOH solution until the pH is strongly basic (pH ~14). This converts
the ammonium salt to the free amine.

« |solation of Free Base: Extract the aqueous layer multiple times with an organic solvent like
dichloromethane. Combine the organic layers, dry over anhydrous MgSQas, filter, and
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concentrate under reduced pressure to obtain the crude (S)-2-Amino-3-methoxypropan-1-ol
free base.

Salt Formation: Dissolve the crude free base in a suitable solvent such as isopropanol or
diethyl ether. Add a stoichiometric amount of hydrochloric acid (either as a gas or a
concentrated solution) while stirring.

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool
the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum
filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final
product.

Analytical Validation

Structure Confirmation: Use H NMR, 13C NMR, and Mass Spectrometry to confirm the
chemical structure.

Purity Assessment: Determine chemical purity using HPLC or GC.

Stereochemical Integrity: Confirm the enantiomeric excess (ee%) using chiral HPLC or by
derivatization with a chiral agent followed by NMR analysis.

Applications in Drug Discovery and Development

(S)-2-Amino-3-methoxypropan-1-ol HCI is primarily used as a versatile building block or

scaffold in the synthesis of more complex molecules.[5] Its utility stems from the presence of

three distinct functional handles: the primary amine, the primary alcohol, and the methoxy

ether. Each of these sites can be selectively modified to build molecular diversity.

Scaffold for Chiral Ligands: The amino alcohol motif is a privileged structure in chiral ligands
used for asymmetric catalysis.

Intermediate for APIs: This compound can serve as a key fragment in the multi-step
synthesis of active pharmaceutical ingredients. The specific stereocenter is crucial for
ensuring the final drug molecule interacts correctly with its biological target. While specific
blockbuster drugs containing this exact fragment are not prominently cited, its structural motif
is common in many developmental and research compounds.[11][12]
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Conclusion and Future Outlook

(S)-2-Amino-3-methoxypropan-1-ol HCI is a high-value chiral intermediate whose importance
Is rooted in the fundamental principles of stereoselective synthesis and medicinal chemistry. Its
well-defined structure and stereochemistry provide a reliable starting point for the construction
of enantiomerically pure compounds, directly supporting the development of safer and more
effective pharmaceuticals. As synthetic methodologies continue to advance, the demand for
such versatile and stereochemically defined building blocks is expected to grow, further
cementing its role in the pipeline of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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